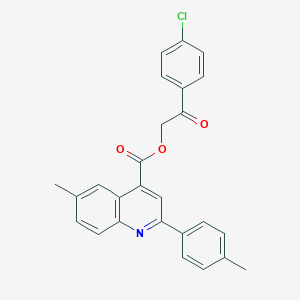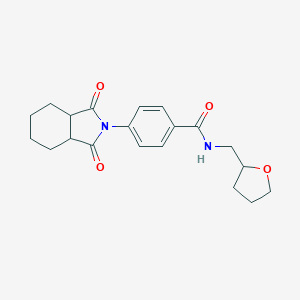
2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with phenyl and bromophenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylethyl bromide with 4-bromoaniline, followed by cyclization with ethyl acetoacetate under acidic conditions to form the quinoline ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Medicine
Medicinally, this compound is investigated for its potential as an antineoplastic agent. Its ability to interact with DNA and inhibit cancer cell proliferation makes it a promising candidate for cancer therapy.
Industry
Wirkmechanismus
The mechanism of action of 2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it binds to DNA, causing structural changes that inhibit replication and transcription processes. This leads to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
- 2-Oxo-2-phenylethyl 2-(4-methylphenyl)-4-quinolinecarboxylate
- 2-Oxo-2-phenylethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate
Uniqueness
Compared to similar compounds, 2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate exhibits unique properties due to the presence of the bromine atom. This halogen can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets and improving its efficacy in medicinal applications .
Eigenschaften
Molekularformel |
C24H16BrNO3 |
|---|---|
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
phenacyl 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H16BrNO3/c25-18-12-10-16(11-13-18)22-14-20(19-8-4-5-9-21(19)26-22)24(28)29-15-23(27)17-6-2-1-3-7-17/h1-14H,15H2 |
InChI-Schlüssel |
DBRCBTARHOBNNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B340727.png)



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methylphenyl)benzamide](/img/structure/B340734.png)
![4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name)](/img/structure/B340738.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B340740.png)
![3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (non-preferred name)](/img/structure/B340741.png)



